4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
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Overview
Description
4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Formation of the triazole ring: This step might involve azide-alkyne cycloaddition reactions.
Coupling reactions: The thiadiazole and triazole intermediates are coupled with the benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Introduction of the butoxy group: This can be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of reaction conditions to favor desired product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or triazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific properties.
Biology
Drug Development: Investigation of its potential as a pharmacophore in drug design.
Biological Probes: Use as a probe to study biological pathways.
Medicine
Therapeutic Agents: Potential development as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-({5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
- 4-butoxy-N-({5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide
Uniqueness
The unique combination of functional groups in 4-butoxy-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O3S3/c1-4-6-14-37-21-12-10-19(11-13-21)24(36)28-16-22-30-32-26(34(22)20-9-7-8-18(3)15-20)39-17-23(35)29-25-31-33-27(40-25)38-5-2/h7-13,15H,4-6,14,16-17H2,1-3H3,(H,28,36)(H,29,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIYVUOSBHBYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NN=C(S4)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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